molecular formula C16H17NO5 B11057002 Methyl 4-(1,3-benzodioxol-5-yl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(1,3-benzodioxol-5-yl)-1,2-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11057002
M. Wt: 303.31 g/mol
InChI Key: RUBAGMZCOLBUHU-UHFFFAOYSA-N
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Description

METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound featuring a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method starts with the condensation of 1,3-benzodioxole with appropriate aldehydes or ketones, followed by cyclization and esterification reactions under controlled conditions . The reaction conditions often require the use of catalysts such as palladium or ruthenium complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(1,3-BENZODIOXOL-5-YL)-1,2-DIMETHYL-6-OXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses . For example, it may inhibit specific enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-1,6-dimethyl-2-oxo-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C16H17NO5/c1-9-15(16(19)20-3)11(7-14(18)17(9)2)10-4-5-12-13(6-10)22-8-21-12/h4-6,11H,7-8H2,1-3H3

InChI Key

RUBAGMZCOLBUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=CC3=C(C=C2)OCO3)C(=O)OC

Origin of Product

United States

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